2-Nitrofluorene

Overview

Description

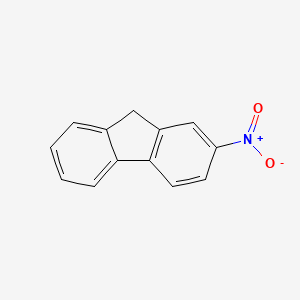

2-Nitrofluorene (C₁₃H₉NO₂, molecular weight: 211.22 g/mol) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) characterized by a fluorene backbone with a nitro (-NO₂) group at the 2-position . It is a cream-colored solid primarily formed during incomplete combustion processes, such as diesel engine emissions, and is prevalent in urban air particulate matter . As a model compound for nitro-PAHs, this compound is widely studied for its genotoxicity and environmental persistence . Its synthesis involves nitrating fluorene with nitric acid or nitrous vapors in benzene .

Preparation Methods

Direct Nitration of Fluorene Using Nitric Acid in Acetic Acid

The most widely documented method for synthesizing 2-nitrofluorene involves the direct nitration of fluorene in acetic acid. This approach leverages the inherent reactivity of the fluorene aromatic system, where the 2-position is preferentially activated for electrophilic substitution due to steric and electronic factors .

Reaction Protocol

-

Substrate Preparation : Fluorene (6.0 g, 36.1 mmol) is dissolved in glacial acetic acid (100 mL) at 60°C under vigorous stirring.

-

Nitration : Concentrated nitric acid (65%, 15 mL) is added dropwise over 10 minutes while maintaining the temperature at 60°C.

-

Reaction Monitoring : The mixture is stirred for 10–100 minutes, with thin-layer chromatography (TLC; ethyl acetate/n-heptane 1:9) used to track the emergence of dinitro byproducts (Rf ≈ 0.25).

-

Workup : The reaction is quenched by pouring into ice-cold water (600 mL). The crude product is filtered, washed with water, and recrystallized from acetonitrile to yield pale-yellow needles (7.1 g, 92%).

Key Data

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 10–100 minutes |

| Yield | 92% |

| Purity (NMR) | >99% |

| Recrystallization Solvent | Acetonitrile |

Characterization :

-

¹H NMR (CDCl₃) : δ 8.42 (s, 1H), 8.31 (d, J = 8.4 Hz, 1H), 7.89–7.87 (m, 2H), 7.64 (d, J = 6.4 Hz, 1H), 7.49–7.43 (m, 2H), 4.02 (s, 2H) .

-

¹³C NMR (CDCl₃) : δ 148.09, 146.79, 144.81, 143.92, 139.47, 128.87, 127.43, 125.43, 123.14, 121.34, 120.49, 119.88, 36.96 .

This method’s efficiency stems from the balanced nitrating strength of nitric acid in acetic acid, which minimizes polysubstitution while ensuring regioselectivity.

Alternative Nitration Approaches Explored in Literature

Nitration of Fluorene Carboxylates

Methyl fluorene-9-carboxylate has been nitrated to yield 2-nitro derivatives, followed by reduction and cyclization to form phenanthrene analogs . While this pathway diverges from direct nitrofluorene synthesis, it underscores the versatility of fluorene derivatives in nitroaromatic chemistry.

Purification and Characterization Techniques

Recrystallization Optimization

Recrystallization from acetonitrile proves critical for achieving high-purity this compound (>99%). Alternative solvents like ethanol or hexane result in lower yields or impurity retention .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) remains the gold standard for structural confirmation. The absence of peaks corresponding to 1-nitro or dinitro isomers in the ¹H spectrum confirms regioselectivity .

Scientific Research Applications

Toxicological Research

Carcinogenicity Studies

2-Nitrofluorene has been extensively studied for its carcinogenic potential. Research indicates that it can induce tumors in laboratory animals through various routes of administration, including oral and topical applications. For instance, studies have shown that this compound can lead to mammary gland and liver tumors in rats when administered orally .

DNA Adduct Formation

The compound is known to form DNA adducts, which are critical in understanding its mechanism of action as a carcinogen. In vitro studies have demonstrated that this compound induces DNA damage and mutations in cultured cells, highlighting its potential as a genotoxic agent . The persistence of these adducts can have significant implications for cancer development.

Environmental Applications

Pollutant Identification

this compound has been detected in particulate emissions from diesel engines and other combustion sources . Its presence in environmental samples makes it a relevant compound for studies on air quality and pollution. Understanding its behavior in the environment can help assess the risks associated with exposure to nitro-polycyclic aromatic hydrocarbons.

Model Compound in Research

Metabolic Studies

Due to its structural similarity to other polycyclic aromatic hydrocarbons, this compound serves as a model compound for studying the metabolic pathways of nitrated hydrocarbons. Research has shown that it undergoes metabolic activation in the liver and lung tissues, producing reactive metabolites like 9-hydroxy-2-nitrofluorene, which are crucial for understanding the bioactivation processes involved in carcinogenesis .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Cui et al. (1995) | Induced tumors in rats; significant tumor formation at higher doses | Supports the carcinogenic classification of this compound |

| Möller et al. (1993) | Oral administration more potent than intraperitoneal | Highlights the relevance of exposure routes in toxicity assessments |

| Gøtze et al. (1994) | Metabolism studied in human lung tissue; identified major metabolites | Provides insights into human relevance of animal studies |

Mechanism of Action

The mechanism of action of 2-Nitrofluorene involves its metabolic activation by nitroreductase enzymes, leading to the formation of reactive intermediates. These intermediates can covalently bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The photochemical degradation involves intersystem crossing and internal conversion, resulting in the formation of free radicals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among nitro-PAHs influence their environmental behavior and toxicity. A comparison is provided in Table 1.

Table 1: Physicochemical Properties of 2-Nitrofluorene and Related Compounds

This compound exhibits higher emission rates (46 kg/h) compared to its parent PAH, fluorene (2.4 kg/h), due to primary combustion sources like diesel engines . Its intermediate volatility allows partitioning between air and particulate phases, unlike 1-nitropyrene, which is predominantly particle-bound .

Environmental Prevalence

Table 2: Environmental Sources and Detection

This compound is a marker for primary emissions, whereas 1-nitropyrene often forms via secondary atmospheric reactions .

Genotoxicity and Mutagenicity

Table 3: Genotoxic Profiles

This compound induces unscheduled DNA synthesis in the liver and excretes mutagenic metabolites in urine . Its direct mutagenicity contrasts with 2-acetylaminofluorene, which requires metabolic activation .

Metabolic Pathways and Carcinogenicity

Metabolism :

- This compound: Hydroxylated at positions 6, 7, 8, and 9 in rats, forming sulfate conjugates . Also metabolized to formylamino compounds via nitroreduction .

- 1-Nitropyrene: Reduces to amino derivatives, forming DNA-binding intermediates .

- 2-Aminofluorene (2-AF): Oxidized to this compound via peroxidase activity, generating reactive nitroso intermediates .

Carcinogenicity:

- This compound exhibits dual initiator-promoter activity in liver models but produces fewer tumors than 2-acetylaminofluorene .

- 2,7-Dinitrofluorene shows higher tumorigenicity in rats at lower doses compared to this compound .

Biological Activity

2-Nitrofluorene, a nitro derivative of fluorene, is primarily recognized for its biological activity, particularly its carcinogenic potential. This compound has been extensively studied for its effects on various biological systems, including its mutagenic properties and the mechanisms through which it induces toxicity and tumorigenesis.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 225.22 g/mol

- CAS Number : 607-57-8

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies this compound as a possible human carcinogen based on sufficient evidence of carcinogenicity in experimental animals. Studies have demonstrated that exposure to this compound leads to various tumor types in rodents, particularly when administered via dietary routes or injections.

Key Findings from Animal Studies

-

Tumor Incidence :

- In a study involving male and female rats, high incidences of liver tumors and mammary gland adenocarcinomas were observed following exposure to this compound .

- A significant number of treated rats developed squamous-cell carcinomas in the forestomach, with a notable correlation between dosage and tumor development .

-

Mechanisms of Action :

- Metabolic activation of this compound occurs primarily in the liver, where it is reduced to N-hydroxy-2-aminofluorene, a known carcinogen .

- The compound has been shown to induce DNA damage and mutagenicity in various bacterial and mammalian cell lines, indicating its potential to disrupt genetic integrity .

Mutagenicity and Genotoxicity

This compound exhibits mutagenic properties across several test systems:

- Bacterial Assays : It has been shown to induce mutations in strains of E. coli and Salmonella, particularly under conditions that activate its metabolic pathways .

- Mammalian Cell Lines : Studies indicate that it can cause sister chromatid exchanges and unscheduled DNA synthesis in mammalian cells, suggesting a direct interaction with DNA .

Toxicogenomic Insights

Recent research employing toxicogenomic approaches has revealed that exposure to this compound alters the expression of genes involved in detoxification processes, cell proliferation, and inflammation. These changes are indicative of early events in tumorigenesis, highlighting the compound's potential as a model for studying cancer mechanisms .

Case Studies

Several case studies have illustrated the biological impact of this compound:

- Case Study 1 : A long-term feeding study in rats demonstrated a dose-dependent increase in liver tumors after administration of 0.5 mmol/kg body weight over an extended period. The results underscored the importance of metabolic activation in the carcinogenic process.

- Case Study 2 : In vitro studies using human liver cell lines showed that this compound could induce oxidative stress responses, leading to cellular damage and apoptosis. This finding is crucial for understanding how environmental exposures may contribute to cancer risk.

Summary of Biological Effects

Q & A

Basic Research Questions

Q. What is the carcinogenic classification of 2-nitrofluorene, and what experimental evidence supports this classification?

- Answer: this compound is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC). This classification is based on sufficient evidence in animal studies, where oral administration induced tumors in the mammary gland, liver, and forestomach of rats. Key studies utilized liver initiation-promotion models, demonstrating its role as a tumor initiator via DNA adduct formation . Methodologically, these studies involved dose-response analyses, histopathological evaluations, and quantification of DNA adducts using techniques like HPLC or LC-MS/MS.

Q. What analytical methods are recommended for detecting this compound in environmental samples?

- Answer: Gas chromatography-mass spectrometry (GC-MS) with negative ion chemical ionization is widely used for quantifying this compound in particulate matter, such as diesel exhaust or ambient air. Deuterated internal standards (e.g., deuterated PAHs) are employed to enhance accuracy and reproducibility . Sample preparation typically involves Soxhlet extraction, silica gel cleanup, and concentration under nitrogen streams to minimize degradation.

Q. What are the standard protocols for studying this compound metabolism in vivo?

- Answer: Radiolabeled this compound (e.g., ¹⁴C or ³H isotopes) is administered orally or via intratracheal instillation in rodent models. Metabolites are identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Key studies by Möller et al. (1985–1987) utilized isolated perfused rat liver and lung systems to track hydroxylated metabolites (e.g., 9-hydroxy-2-nitrofluorene) and quantify excretion rates in urine and feces .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for this compound?

- Answer: Discrepancies in bacterial mutagenicity (e.g., conflicting Ames test results) arise from differences in metabolic activation systems. To address this, researchers should use liver S9 fractions from induced rodents (e.g., 3-methylcholanthrene-treated rats) to mimic in vivo nitroreduction. Additionally, combining multiple assays—such as sister chromatid exchange (SCE) in Chinese hamster ovary cells and comet assays for DNA damage—provides a comprehensive genotoxicity profile .

Q. What methodologies are used to quantify DNA adducts formed by this compound metabolites?

- Answer: The primary DNA adduct, deoxyguanosin-8-yl-2-aminofluorene, is quantified using ³²P-postlabeling or LC-MS/MS. Spatial correlation between adduct levels and tumor sites (e.g., liver) is assessed via autoradiography in dose-time studies. Advanced models incorporate nitroreductase activity measurements to link metabolic activation with adduct persistence .

Q. How can animal carcinogenicity data for this compound be extrapolated to human risk assessment?

- Answer: Extrapolation requires comparative pharmacokinetic modeling, focusing on interspecies differences in nitroreductase activity and DNA repair efficiency. Biomarkers like hemoglobin adducts or urinary metabolites (e.g., N-hydroxy-2-acetylaminofluorene) can bridge animal and human data. Epidemiological studies remain limited, necessitating in vitro human hepatocyte models to assess metabolic pathways .

Q. What experimental strategies are recommended for characterizing this compound metabolites in complex matrices?

- Answer: Metabolite identification involves tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment hydroxylated and acetylated derivatives. Isotopic labeling (e.g., ¹⁵N) aids in distinguishing endogenous compounds. For environmental samples, solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., silylation) improves detection limits .

Q. How should researchers optimize dosage regimens in this compound toxicity studies to avoid confounding factors?

- Answer: Subchronic toxicity studies (e.g., 90-day oral exposure in rats) determine the maximum tolerated dose (MTD) by monitoring body weight loss, organ histopathology, and clinical chemistry (e.g., liver enzymes). Pharmacokinetic models using compartmental analysis ensure linear kinetics, avoiding saturation of metabolic pathways that could skew carcinogenicity outcomes .

Q. What mechanisms explain the tissue-specific carcinogenicity of this compound?

- Answer: Tissue specificity is linked to localized metabolic activation. For example, hepatic CYP450 enzymes (e.g., CYP1A2) catalyze nitroreduction to N-hydroxy-2-aminofluorene, which forms DNA adducts in the liver. In contrast, extrahepatic tissues (e.g., mammary gland) may lack sufficient detoxification enzymes like glutathione-S-transferase (GST), increasing susceptibility .

Q. How do researchers address conflicting in vitro vs. in vivo genotoxicity results for this compound?

- Answer: In vitro systems often lack the full metabolic complexity of in vivo models. To reconcile results, use genetically engineered cell lines expressing human nitroreductases or co-culture systems with primary hepatocytes. Validate findings using transgenic rodent models (e.g., gpt delta mice) that allow in vivo mutation tracking .

Properties

IUPAC Name |

2-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020971 | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS] | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000954 [mmHg] | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES | |

CAS No. |

607-57-8 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191LL4U4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

316 °F (NTP, 1992), 158 °C | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.